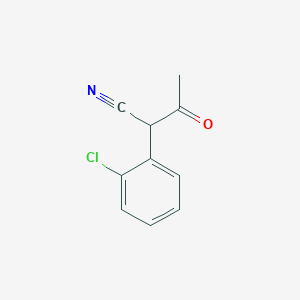![molecular formula C23H25N3O5 B2679373 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 618405-52-0](/img/structure/B2679373.png)
4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a dihydrobenzo[b][1,4]dioxine ring, a carbonyl group, a dimethylamino group, a hydroxy group, and a pyrrol-2-one ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H-NMR analysis . This would provide information about the hydrogen atoms in the molecule and their environment, which can be used to infer the structure of the molecule.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the hydroxy group could participate in reactions such as esterification or oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties would be influenced by factors such as the compound’s functional groups and molecular structure .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Diversity
A foundational aspect of research involving the specified compound focuses on chemical synthesis and structural diversity. The generation of structurally diverse libraries through various alkylation and ring closure reactions showcases the compound's versatility in creating a wide range of derivatives. These synthetic strategies enable the exploration of new chemical spaces, potentially leading to novel functionalities and applications in materials science and drug discovery (Roman, 2013).
Supramolecular Chemistry
The study of supramolecular adducts, involving classical hydrogen bonds and noncovalent interactions, highlights the compound's role in the development of complex molecular architectures. These interactions are crucial for understanding the self-assembly processes, which are fundamental in nanotechnology, molecular recognition, and the design of functional materials (Fang et al., 2020).
Catalysis and Organic Synthesis
The application of 4-(dimethylamino)pyridine (DMAP) as a catalyst in organic synthesis is another significant area of research. DMAP facilitates various stereoselective syntheses, including the generation of bicyclic and tricyclic systems from p-quinols, demonstrating the compound's utility in constructing complex organic molecules. This capability is invaluable for the synthesis of pharmaceuticals and complex organic structures (García-García et al., 2014).
Novel Organic Materials
Research into novel organic materials, such as polyimides derived from related pyridine units, reveals the compound's potential in materials science. These materials exhibit exceptional thermal and thermooxidative stability, alongside promising solubility characteristics, making them suitable for high-performance applications in electronics and aerospace industries (Zhang et al., 2005).
Analytical and Sensing Applications
The development of fluorescent probes based on the pyrrole core for real-time monitoring of low carbon dioxide levels illustrates the compound's application in environmental monitoring and analysis. Such probes, with aggregation-enhanced emission features, offer a novel method for the selective, real-time, and quantitative detection of CO2, essential for addressing environmental concerns and enhancing biological and medical research (Wang et al., 2015).
Wirkmechanismus
The mechanism of action of this compound in biological systems would depend on its structure and properties. For example, compounds with a dihydrobenzo[b][1,4]dioxine ring have been found to have activity as GPR40 agonists, which could make them potential therapeutic targets for the treatment of diabetes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-4-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-25(2)10-3-11-26-20(15-6-8-24-9-7-15)19(22(28)23(26)29)21(27)16-4-5-17-18(14-16)31-13-12-30-17/h4-9,14,20,27H,3,10-13H2,1-2H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKUYNLRHBBPAM-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2679293.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)




![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2679302.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)


